molecular formula C8H8INO2 B14858681 (6-Iodo-4-methylpyridin-2-YL)acetic acid

(6-Iodo-4-methylpyridin-2-YL)acetic acid

Cat. No.: B14858681
M. Wt: 277.06 g/mol
InChI Key: WPXLPYSYSGQZRW-UHFFFAOYSA-N
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Description

“(6-Iodo-4-methylpyridin-2-YL)acetic acid” is a pyridine-based acetic acid derivative characterized by a methyl group at the 4-position and an iodine atom at the 6-position of the pyridine ring. The iodine substituent likely enhances electrophilic reactivity and influences steric interactions, while the methyl group may improve lipophilicity. Current synthesis protocols for analogous compounds involve nucleophilic substitution, coupling reactions, or oxidation steps, though the exact route for this compound remains unreported in available literature .

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(6-iodo-4-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8INO2/c1-5-2-6(4-8(11)12)10-7(9)3-5/h2-3H,4H2,1H3,(H,11,12)

InChI Key

WPXLPYSYSGQZRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)I)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and environmentally benign, making this method highly efficient.

Industrial Production Methods: Industrial production of (6-Iodo-4-methylpyridin-2-YL)acetic acid often employs large-scale Suzuki–Miyaura coupling reactions due to their scalability and efficiency. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (6-Iodo-4-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

(6-Iodo-4-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-Iodo-4-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(6-Iodo-4-methylpyridin-2-YL)acetic acid” with structurally related pyridine and heterocyclic acetic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
(6-Iodo-4-methylpyridin-2-YL)acetic acid Pyridine 4-methyl, 6-iodo, acetic acid at C2 ~307.1 (estimated) N/A Hypothesized use in halogen-bonding interactions; potential precursor for radiolabeled probes.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine 6-methyl, 4-(thietan-3-yloxy), thioether-linked ethyl acetate at C2 342.4 (calculated) Not reported Demonstrated in heterocyclic synthesis; thioether linkage may enhance metabolic stability.
(6-Iodo-4-oxo-3-(4-hydroxy-phenyl)-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid hydrazide (2b) Quinazoline 6-iodo, 4-oxo, 3-(4-hydroxyphenyl), thiazolidinone-hydrazide at C2 567.3 186–191 Exhibits antimicrobial activity; confirmed by NMR and MS.
2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid Pyridine 4-amino, 3,5-dichloro, 6-fluoro, oxyacetic acid at C2 283.5 Not reported Herbicide intermediate; halogen diversity enhances binding to plant enzymes.

Key Findings:

Substituent Effects on Reactivity and Bioactivity: Halogen Influence: The iodine atom in the target compound and 2b may facilitate halogen bonding, a critical interaction in drug-receptor binding. In contrast, chlorine and fluorine in the herbicide analog (2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid) enhance oxidative stability and electronegativity . Methyl vs. Hydroxyphenyl Groups: The 4-methyl group in the target compound likely improves membrane permeability compared to the polar 4-hydroxyphenyl group in 2b, which may enhance aqueous solubility but reduce bioavailability .

Synthetic Challenges: Iodination at the 6-position (as in the target compound and 2b) typically requires controlled conditions to avoid overhalogenation, whereas chlorination/fluorination (e.g., in 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid) is more straightforward but less selective .

Spectroscopic and Analytical Data :

  • 2b ’s NMR data (δ 3.26 ppm for CH2-CO, δ 7.18–7.84 ppm for aromatic protons) and mass spectrometry (m/z 567) provide a benchmark for characterizing iodine-containing acetic acid derivatives. The target compound would require similar validation .

The target compound’s iodine substituent suggests niche applications in radiopharmaceuticals or materials science .

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